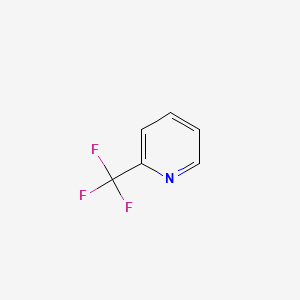

2-(Trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRQECRSCHYSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190268 | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-48-9 | |

| Record name | 2-(Trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)pyridine from 2-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-(trifluoromethyl)pyridine from 2-picoline. The document details the widely utilized halogenation-fluorination pathway, along with modern alternative methods such as direct C-H trifluoromethylation and building block strategies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Overview of Synthetic Strategies

The synthesis of this compound, a crucial building block in pharmaceuticals and agrochemicals, can be achieved through several distinct methodologies. The traditional and most established method involves a two-step process: the free-radical chlorination of the methyl group of 2-picoline to yield 2-(trichloromethyl)pyridine (B1595038), followed by a halogen exchange reaction (fluorination) to afford the desired product. More contemporary approaches focus on improving efficiency and selectivity, and include direct C-H trifluoromethylation of the pyridine (B92270) ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the different synthetic routes, allowing for a comparative analysis of their efficiencies and conditions.

Table 1: Halogenation-Fluorination Route Data

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Chlorination | 2-Picoline, Chlorine (gas), UV light or Radical Initiator (AIBN, Benzoyl Peroxide), Solvent (e.g., CCl4), 60-140°C | 75-85 | >95 | [1][2] |

| Fluorination (Swarts Reaction) | 2-(Trichloromethyl)pyridine, Anhydrous HF, Catalyst (e.g., SbCl₅, SbF₅, FeCl₃), 160-190°C, High Pressure (6.5-8.5 MPa) | 80-90 | >98 | [3][4] |

Table 2: Direct C-H Trifluoromethylation Data

| Method | Trifluoromethylating Agent | Catalyst/Activator | Solvent | Yield (%) | Regioselectivity (2-position) | Reference |

| Radical Trifluoromethylation | NaSO₂CF₃ (Langlois' reagent) | t-BuOOH | DMSO | Moderate | Mixture of isomers | [5][6] |

| N-oxide Strategy | CF₃I | Photoredox Catalyst | CH₃CN | 60-80 | High | [7] |

| Pyridinium Salt Strategy | Trifluoroacetic acid | Silver Carbonate | DMF | Good | Excellent | [5][7][8][9] |

Experimental Protocols

This section provides detailed, step-by-step experimental procedures for the key synthetic transformations.

Halogenation-Fluorination Route

3.1.1. Step 1: Synthesis of 2-(Trichloromethyl)pyridine

WARNING: This reaction involves chlorine gas, which is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Materials:

-

2-Picoline (1.0 mol, 93.13 g)

-

Carbon tetrachloride (CCl₄) (500 mL)

-

Azobisisobutyronitrile (AIBN) (0.05 mol, 8.21 g)

-

Chlorine gas (Cl₂)

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a scrubber (containing NaOH solution), add 2-picoline and carbon tetrachloride.

-

Heat the mixture to reflux (approximately 77°C).

-

Add the radical initiator AIBN in small portions over the course of the reaction.

-

Bubble chlorine gas through the refluxing solution at a steady rate. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8-12 hours.

-

Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any dissolved HCl, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude 2-(trichloromethyl)pyridine can be purified by vacuum distillation.

-

3.1.2. Step 2: Synthesis of this compound

WARNING: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This reaction must be carried out in a specialized high-pressure reactor (autoclave) designed for handling HF. Appropriate personal protective equipment, including acid-resistant gloves, face shield, and a lab coat, is mandatory. An HF-specific safety protocol and emergency plan must be in place. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

-

Materials:

-

2-(Trichloromethyl)pyridine (0.5 mol, 98.7 g)

-

Anhydrous hydrogen fluoride (HF) (2.0 mol, 40.0 g)

-

Antimony pentachloride (SbCl₅) (catalytic amount, e.g., 0.025 mol, 7.5 g)

-

-

Procedure:

-

Charge a high-pressure autoclave with 2-(trichloromethyl)pyridine and the catalyst (e.g., SbCl₅).

-

Seal the autoclave and cool it in a dry ice/acetone bath.

-

Carefully condense anhydrous hydrogen fluoride into the autoclave.

-

Slowly warm the autoclave to room temperature and then heat it to 170-180°C.

-

Maintain the reaction at this temperature for 20-30 hours. The pressure inside the autoclave will be in the range of 6.5-8.5 MPa.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF and HCl gas through a scrubber containing a suitable neutralizing agent (e.g., soda lime or a concentrated NaOH solution).

-

The crude product is then carefully transferred from the autoclave.

-

The product can be purified by steam distillation followed by fractional distillation of the organic phase. The purity of the final product should be checked by GC and its identity confirmed by NMR spectroscopy.

-

Direct C-H Trifluoromethylation (Pyridinium Salt Strategy)

-

Materials:

-

2-Picoline (10 mmol, 0.93 g)

-

Methyl iodide (12 mmol, 1.70 g)

-

Acetonitrile (20 mL)

-

N-methyl-2-picolinium iodide (from previous step)

-

Trifluoroacetic acid (20 mmol, 2.28 g)

-

Silver carbonate (Ag₂CO₃) (20 mmol, 5.51 g)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

-

Procedure:

-

Preparation of N-methyl-2-picolinium iodide: In a round-bottom flask, dissolve 2-picoline in acetonitrile. Add methyl iodide and stir the mixture at room temperature for 24 hours. The product, N-methyl-2-picolinium iodide, will precipitate out and can be collected by filtration.

-

Trifluoromethylation: To a dried reaction vessel, add the N-methyl-2-picolinium iodide, silver carbonate, and DMF.

-

Add trifluoroacetic acid dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 100°C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Reaction Mechanisms and Visualizations

The following diagrams illustrate the proposed mechanisms for the key synthetic steps.

Free-Radical Chlorination of 2-Picoline

Caption: Free-radical chain mechanism for the chlorination of 2-picoline.

Halogen Exchange Fluorination (Swarts Reaction)

Caption: Stepwise halogen exchange mechanism for the fluorination of 2-(trichloromethyl)pyridine.

Safety Information

The synthesis of this compound involves the use of several hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.

-

2-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[10][11][12]

-

Chlorine Gas: Highly toxic and corrosive gas. Fatal if inhaled. Causes severe skin burns and eye damage. Strong oxidizer.[13][14][15][16][17]

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage, with effects that may be delayed. Rapidly penetrates tissue and can cause systemic toxicity.[3][4][18][19][20]

-

2-(Trichloromethyl)pyridine: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[2][21]

-

This compound: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[22][23][24][25]

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times. For work with HF, specialized gloves (e.g., neoprene over nitrile) are required.

-

Emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher, should be readily accessible.

-

For HF, a specific emergency response plan must be in place, and calcium gluconate gel must be immediately available for first aid treatment of skin contact.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols. Always consult the relevant Safety Data Sheets (SDS) for detailed information on the hazards and handling of all chemicals used.

References

- 1. fishersci.com [fishersci.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. airgas.com [airgas.com]

- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]

- 10. fishersci.com [fishersci.com]

- 11. accustandard.com [accustandard.com]

- 12. scbt.com [scbt.com]

- 13. airgas.com [airgas.com]

- 14. adityabirlachemicals.com [adityabirlachemicals.com]

- 15. depts.ttu.edu [depts.ttu.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. produkte.linde-gas.at [produkte.linde-gas.at]

- 18. wmi.badw.de [wmi.badw.de]

- 19. fishersci.com [fishersci.com]

- 20. kouraglobal.com [kouraglobal.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine (B92270) ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some properties, such as the melting point, are not consistently reported, likely due to the compound's liquid state at room temperature.

| Property | Value | References |

| Molecular Formula | C₆H₄F₃N | [1] |

| Molecular Weight | 147.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 138-141 °C | [1][3] |

| Density | 1.275 g/mL at 25 °C | [1][3] |

| Refractive Index (n₂₀/D) | 1.419 | [1][3] |

| pKa (Predicted) | 0.60 ± 0.12 | [2] |

| logP | 1.70 | [4] |

| Vapor Pressure | 22.8 mmHg at 25°C | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key experiments.

Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) of a compound can be determined by monitoring the change in its UV-visible absorption spectrum as a function of pH.

Workflow for pKa Determination

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Workflow for logP Determination

Caption: Workflow for logP determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. A ¹H NMR spectrum of this compound is publicly available on ChemicalBook, which can be used as a reference.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Although a specific experimental spectrum was not found in the initial search, studies on related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) provide a basis for interpretation.[6]

General Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine (B139424) with a trifluoromethylating agent. Another reported method is the synthesis from 2-bromopyridines or 2-iodopyridines. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.

A General Synthetic Pathway

Caption: A general synthetic pathway.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data and experimental workflows offer a valuable resource for researchers and professionals engaged in drug discovery and development. The unique combination of the pyridine scaffold and the trifluoromethyl group results in a molecule with distinct properties that continue to be explored for various applications. Further experimental investigation is warranted to definitively determine properties such as the melting point and to obtain detailed experimental pKa and water solubility data specific to this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. This compound(368-48-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Spectrum Characterization of 2-(Trifluoromethyl) Pyridines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine (B92270) ring often imparts unique physicochemical properties to the molecule. These properties include increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets.[1] Consequently, this structural motif is a key component in a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[2][3][4] A thorough understanding of their structure and spectroscopic properties is paramount for their synthesis, characterization, and optimization in drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these fluorinated compounds. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound derivatives, including tabulated data for a range of substituted analogues, detailed experimental protocols, and visualizations of NMR analysis workflows and key structural correlations.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a selection of this compound derivatives. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | H-3 | 7.49 | dd | 8.2, 4.6 |

| H-4 | 7.91 | d | 12.7 | |

| H-5 | 7.49 | dd | 8.2, 4.6 | |

| H-6 | 8.62 | d | 3.7 | |

| 3-Chloro-2-(trifluoromethyl)pyridine[5] | H-4 | 7.91 | d | 12.7 |

| H-5 | 7.49 | dd | 8.2, 4.6 | |

| H-6 | 8.62 | d | 3.7 | |

| 5-Bromo-2-(trifluoromethyl)pyridine[5] | H-3 | 7.61 | d | 8.3 |

| H-4 | 8.05 | dd | 8.3, 1.7 | |

| H-6 | 8.82 | d | 1.7 | |

| 5-Nitro-2-(trifluoromethyl)pyridine[5] | H-3 | 7.97 | d | 8.6 |

| H-4 | 8.72 | dd | 8.6, 2.4 | |

| H-6 | 9.52 | d | 2.3 | |

| 2-Methoxy-3-(trifluoromethyl)pyridine[6] | H-4 | 7.84 | d | 8.0 |

| H-5 | 6.95 | dd | 4.0 | |

| H-6 | 8.32 | d | 4.0 | |

| OCH₃ | 4.03 | s | - | |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[5] | H-4 | 8.43 | d | 8.2 |

| H-5 | 7.84 | d | 8.2 | |

| H-2' | 9.27 | s | - | |

| CH₃ | 2.72 | s | - |

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (J, Hz) |

| This compound | C-2 | 144.8 | q | 34.3 |

| C-3 | 127.3 | s | - | |

| C-4 | 139.6 | s | - | |

| C-5 | 130.6 | s | - | |

| C-6 | 146.7 | s | - | |

| CF₃ | 121.0 | q | 276.2 | |

| 3-Chloro-2-(trifluoromethyl)pyridine[5] | C-2 | 144.8 | q | 34.3 |

| C-3 | 130.6 | s | - | |

| C-4 | 139.6 | s | - | |

| C-5 | 127.3 | s | - | |

| C-6 | 146.7 | s | - | |

| CF₃ | 121.0 | q | 276.2 | |

| 5-Bromo-2-(trifluoromethyl)pyridine | C-2 | 151.3 | q | 35.3 |

| C-3 | 120.5 | q | 2.7 | |

| C-4 | 137.2 | s | - | |

| C-5 | 134.2 | q | 0.9 | |

| C-6 | 149.9 | s | - | |

| CF₃ | 121.1 | q | 275.6 | |

| 5-Nitro-2-(trifluoromethyl)pyridine[5] | C-2 | 152.6 | q | 36.0 |

| C-3 | 121.2 | q | 2.6 | |

| C-4 | 133.0 | s | - | |

| C-5 | 145.4 | s | - | |

| C-6 | 145.5 | s | - | |

| CF₃ | 120.5 | q | 276.0 | |

| 2-Methoxy-3-(trifluoromethyl)pyridine[6] | C-2 | 161.0 | s | - |

| C-3 | 113.4 | q | 33 | |

| C-4 | 136.4 | q | 5 | |

| C-5 | 116.0 | s | - | |

| C-6 | 150.6 | s | - | |

| CF₃ | 123.2 | q | 270 | |

| OCH₃ | 54.1 | s | - | |

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone[5] | C-2 | 148.5 | q | 35.5 |

| C-3 | 123.5 | q | 2.6 | |

| C-4 | 138.8 | s | - | |

| C-5 | 127.6 | q | 1.0 | |

| C-6 | 148.6 | s | - | |

| CF₃ | 121.0 | q | 274.8 | |

| C=O | 195.4 | s | - | |

| CH₃ | 27.0 | s | - |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is crucial for accurate data interpretation and comparison.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is the most common solvent for this class of compounds due to its good solubilizing properties and relatively clean spectral window. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or acetonitrile-d₃ can be used depending on the solubility of the specific derivative.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: -10 to 180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, depending on the sample concentration and solubility.

-

Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

-

Temperature: 298 K.

-

Mandatory Visualization

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for this compound derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of 2-(Trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(Trifluoromethyl)pyridine, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. A detailed, adaptable protocol for solubility measurement is presented, alongside a discussion of the theoretical principles governing the solubility of fluorinated pyridines. This guide is intended to equip researchers with the necessary tools and knowledge to accurately determine and understand the solubility characteristics of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. The trifluoromethyl group (-CF3) imparts unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can enhance the biological activity and pharmacokinetic profiles of derivative molecules.[1][2] A thorough understanding of its solubility in organic solvents is fundamental for its effective use in synthesis, crystallization, and formulation.[3]

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[5] The polarity of this compound is influenced by the nitrogen atom in the pyridine (B92270) ring and the highly electronegative trifluoromethyl group. The nitrogen atom introduces a dipole moment, making pyridine a polar molecule. The strongly electron-withdrawing trifluoromethyl group further enhances the polarity of the C-F bonds and can influence the overall dipole moment of the molecule.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. Research has been published on the solubility of structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine, providing extensive data in various pure and mixed solvent systems.[6] This data for the chloro-substituted analog indicates that solubility is temperature-dependent, generally increasing with a rise in temperature.[7]

Given the lack of direct data, the following table is presented as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[3]

4.1. Materials and Equipment

-

This compound (purity ≥ 97%)[8]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)[9][10][11]

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. An excess is crucial to ensure that a solid phase remains at equilibrium.

-

Record the exact mass of the added solute.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact mass of the collected filtrate.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Process and Influencing Factors

To aid in the understanding of the experimental workflow and the fundamental principles of solubility, the following diagrams are provided.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to generate this vital information. The provided workflow and diagrams serve as a clear and structured resource for understanding and executing solubility studies. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the broader application of this important fluorinated building block.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. benchchem.com [benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. benchchem.com [benchchem.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a powerful strategy in medicinal chemistry and materials science, profoundly altering the molecule's electronic properties, reactivity, and biological activity. This in-depth technical guide explores the core electronic effects of the trifluoromethyl group on the pyridine scaffold, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in their design and synthesis efforts.

Core Electronic Effects: A Quantitative Perspective

The trifluoromethyl group is a strong electron-withdrawing group, primarily through its powerful negative inductive effect (-I) and a weaker resonance effect (-R). This potent electron withdrawal has significant consequences for the pyridine ring's basicity, reactivity, and spectroscopic properties.

Hammett Constants: Quantifying Electron Withdrawal

Hammett constants (σ) provide a quantitative measure of the electron-donating or -withdrawing nature of a substituent. The trifluoromethyl group consistently exhibits positive σ values, indicating its strong electron-withdrawing character. These values are crucial for predicting reaction rates and equilibrium constants.

| Substituent Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |

| 2-CF₃ | σp = 0.55 | 0.42 | 0.10 |

| 3-CF₃ | σm = 0.46 | 0.42 | 0.10 |

| 4-CF₃ | σp = 0.62 | 0.42 | 0.10 |

| Note: σI and σR values are generally considered to be largely independent of position.[1] |

pKa Values: Impact on Basicity

The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen by decreasing the electron density available for protonation. This is reflected in the lower pKa values of trifluoromethylpyridines compared to unsubstituted pyridine (pKa ≈ 5.2).

| Compound | pKa |

| Pyridine | ~5.2 |

| 2-Trifluoromethylpyridine | 0.60 (Predicted)[2] |

| 3-Trifluoromethylpyridine | 2.84[2] |

| 4-Trifluoromethylpyridine | 3.48[2] |

| 2-Amino-3-(trifluoromethyl)pyridine | 4.18 (Predicted) |

| 4-Amino-2-trifluoromethylpyridine | 4.62 (Predicted)[3] |

| 5-Amino-2-(trifluoromethyl)pyridine | 1.49 (Predicted)[4] |

| 3-Chloro-2-(3-chlorobenzyl)-5-(trifluoromethyl)pyridine | 0.09 (Predicted)[5] |

¹⁹F NMR Chemical Shifts: A Sensitive Probe

¹⁹F NMR spectroscopy is a powerful tool for characterizing trifluoromethylated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment within the pyridine ring. Generally, electron-withdrawing groups on the ring lead to a downfield shift (more positive ppm value) of the ¹⁹F signal.

| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) | Solvent |

| 2-Trifluoromethylpyridine | -62.77 | Unlocked |

| 2-Fluoro-4-(trifluoromethyl)pyridine | -65.12 (CF₃) | Unlocked |

| 2-Methoxy-3-(trifluoromethyl)pyridine | -64.03 | CDCl₃ |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Not specified | Not specified |

| Note: Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The term "unlocked" indicates that the spectrum was recorded without a deuterium (B1214612) lock, which can lead to slight variations in chemical shift.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylpyridines.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (B1661970)

This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine starting from 3-methylpyridine (B133936).

Procedure:

-

N-Oxidation of 3-Methylpyridine: In a suitable reaction vessel, dissolve 3-methylpyridine in glacial acetic acid. Add hydrogen peroxide as the oxidant. The molar ratio of 3-methylpyridine to hydrogen peroxide should be approximately 1:1.4-1.5. Heat the reaction mixture to 70-80°C and maintain for 18-24 hours to yield N-oxy-3-methylpyridine.

-

Chlorination: The crude N-oxy-3-methylpyridine is then subjected to chlorination using benzoyl chloride, followed by further chlorination with chlorine gas. This multi-step process yields 2-chloro-5-trichloromethylpyridine. A key advantage of this route is that the isomeric byproduct, 2-chloro-3-methylpyridine, does not need to be separated before proceeding.

-

Fluorination: The resulting 2-chloro-5-trichloromethylpyridine is fluorinated using anhydrous potassium fluoride (B91410). The reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) as the solvent, with cetyltrimethylammonium bromide (CTAB) acting as a phase transfer catalyst. The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous potassium fluoride should be in the range of 1:2 to 1:2.4. The amount of CTAB used is typically 6-10% of the mass of the starting chlorinated pyridine. The reaction mixture is stirred and refluxed for 5-7 hours.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel, followed by recrystallization from anhydrous ethanol (B145695) and vacuum drying to afford the final product, 2-chloro-5-(trifluoromethyl)pyridine, as a white solid.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol outlines the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-trichloromethylpyridine.

Procedure:

-

Reaction Setup: In a polyethylene (B3416737) reactor, combine 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.

-

Addition of Catalyst: Cool the reactor to -20°C. Over a period of 3 hours, slowly add mercuric oxide. It is crucial to control the reaction temperature to not exceed 35°C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system turns a gray-white color.

-

Workup: Filter the reaction mixture. Neutralize the filtrate with sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane (B109758). Dry the organic layer with anhydrous sodium sulfate. Remove the dichloromethane under reduced pressure to obtain the crude product. This method typically results in a high conversion rate and selectivity.[7]

Determination of pKa by Potentiometric Titration

This general protocol can be adapted for the determination of the pKa of trifluoromethyl-substituted pyridines.

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode

-

Standard aqueous buffers (pH 4, 7, and 10)

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution (standardized)

-

0.1 M Hydrochloric acid (HCl) solution (standardized)

-

0.15 M Potassium chloride (KCl) solution

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using the standard aqueous buffers.

-

Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylpyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue) to a concentration of at least 10⁻⁴ M. For basic compounds like pyridines, the solution is typically made acidic (pH 1.8-2.0) with 0.1 M HCl.[8][9][10]

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[8][9][10]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[8][9]

-

Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small increments of the standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[8][9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Alternatively, the first and second derivatives of the curve can be plotted to more accurately determine the equivalence point. The pKa is the pH at the half-equivalence point.

-

Replication: Perform the titration at least in triplicate to ensure the accuracy and reproducibility of the results.[8]

¹⁹F NMR Spectroscopy

This protocol provides a general guideline for acquiring a ¹⁹F NMR spectrum of a trifluoromethylpyridine.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: An external reference of CFCl₃ (δ = 0.00 ppm) is typically used. Alternatively, an internal standard such as trifluorotoluene can be added.[11]

Instrumental Parameters (for a 400 MHz spectrometer):

-

Observe Nucleus: ¹⁹F

-

Decoupling: Proton decoupling is typically used to simplify the spectrum.

-

Spectral Width: A wide spectral width (e.g., -200 to +200 ppm) should be used initially to locate the signal, which can then be narrowed.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Depending on the sample concentration, 64 to 256 scans may be required to obtain a good signal-to-noise ratio.

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the external or internal standard.

Visualization of Pathways and Concepts

Graphviz diagrams are used to illustrate key concepts and experimental workflows.

Caption: Inductive vs. Resonance Effects of the CF₃ Group.

Caption: Workflow for pKa Determination.

Caption: SNAr Mechanism on a Trifluoromethylpyridine.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through its strong inductive electron withdrawal. This effect significantly lowers the basicity of the pyridine nitrogen and activates the ring towards nucleophilic aromatic substitution. Understanding these electronic effects, quantified by parameters like Hammett constants and pKa values, is essential for the rational design of novel pharmaceuticals and functional materials. The experimental protocols and conceptual diagrams provided in this guide offer a practical framework for researchers to synthesize, characterize, and utilize trifluoromethylpyridines in their scientific endeavors.

References

- 1. 19F [nmr.chem.ucsb.edu]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. lookchem.com [lookchem.com]

- 4. 5-Amino-2-(trifluoromethyl)pyridine CAS#: 106877-33-2 [m.chemicalbook.com]

- 5. 339010-80-9 CAS MSDS (3-CHLORO-2-(3-CHLOROBENZYL)-5-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-(trifluoromethyl)pyridine CAS#: 183610-70-0 [m.chemicalbook.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of this compound, a critical building block in modern chemistry. We will delve into its fundamental properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical and agrochemical development.

Core Properties of this compound

This compound, also known as α,α,α-Trifluoro-2-picoline, is a specialty chemical widely utilized in organic synthesis. The inclusion of the trifluoromethyl group (-CF3) on the pyridine (B92270) ring imparts unique electronic properties, enhances lipophilicity, and often improves the metabolic stability of derivative compounds, making it a valuable synthon for medicinal and agricultural chemists.[1][2]

Physicochemical and Safety Data Summary

The essential quantitative data for this compound are summarized in the tables below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 368-48-9 | [3][4] |

| Molecular Formula | C6H4F3N | [4] |

| Molecular Weight | 147.10 g/mol | [5] |

| Appearance | Colorless to brown liquid | [1] |

| Density | 1.275 g/mL at 25 °C | [5] |

| Boiling Point | 138-141 °C | [4][5] |

| Refractive Index | 1.419 (n20/D) | |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Solubility | Soluble in most organic solvents | [1][6] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | P210, P233, P240, P241, P303+P361+P353, P305+P351+P338 |

| Signal Word | Warning | |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Hazard Class | Flammable Liquid 3, Skin Irritation 2, Eye Irritation 2, STOT SE 3 | |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter |

Data sourced from Sigma-Aldrich.

Synthesis of this compound

The synthesis of 2-(trifluoromethyl)pyridines can be achieved through various methods, including direct fluorination/chlorination of picoline precursors or through cycloaddition reactions using fluorinated building blocks.[7][8][9] A notable approach is the multicomponent Kröhnke reaction, which provides a versatile route to substituted 2-(trifluoromethyl)pyridines.[10][11]

Experimental Protocol: Multicomponent Kröhnke Reaction

This protocol is a generalized representation for the synthesis of a this compound derivative based on the Kröhnke reaction methodology.[11]

Objective: To synthesize a 4,6-diaryl-2-(trifluoromethyl)pyridine derivative.

Materials:

-

Substituted Chalcone (1.0 mmol)

-

1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol)

-

Ammonium (B1175870) acetate (B1210297) (1.5 mmol)

-

Ethanol (B145695) (5 mL)

Procedure:

-

To a round-bottom flask, add the substituted chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.

-

Add ethanol to the flask and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in creating more complex derivatives.

Caption: General workflow for synthesis and functionalization.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are crucial in modern agrochemical and pharmaceutical industries.[12] The trifluoromethyl group can significantly enhance a molecule's efficacy by increasing its metabolic stability and cell membrane permeability.[2]

-

Agrochemicals: Several commercial pesticides, herbicides, and fungicides contain the TFMP moiety. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for crop-protection products, and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is used to synthesize the herbicide fluazifop.[7][8][12] Flonicamid, an insecticide, incorporates a 4-trifluoromethyl-pyridine structure.[8]

-

Pharmaceuticals: In drug development, the this compound scaffold is used to synthesize a range of therapeutic agents. Derivatives have been investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT) and as potential kinase inhibitors for anticancer therapies.[2][13] The FDA has approved numerous drugs containing a trifluoromethyl group, highlighting its importance in medicinal chemistry.[14]

Role in the Drug Discovery Pipeline

The diagram below outlines the integration of this compound as a building block in a typical drug discovery and development process.

Caption: Integration of 2-(CF3)pyridine in drug discovery.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: General NMR Analysis

Objective: To confirm the chemical structure of a synthesized this compound derivative.

Materials:

-

Synthesized compound (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of CDCl₃ directly in a clean, dry NMR tube.

-

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Insert the tube into the NMR spectrometer.

-

Acquire standard proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectra.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the proton environment.

-

Analyze the chemical shifts in the ¹³C and ¹⁹F spectra to confirm the carbon framework and the presence and environment of the trifluoromethyl group.

-

Compare the experimental spectra with predicted spectra or literature data to verify the structure. Spectroscopic studies using DFT analysis can also aid in assigning vibrational frequencies observed in FT-IR and FT-Raman spectra.[15]

Conclusion

This compound is a cornerstone building block in the synthesis of high-value chemical entities. Its unique properties, conferred by the trifluoromethyl group, make it indispensable for developing effective and stable pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists aiming to innovate in these critical fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:368-48-9 | Chemsrc [chemsrc.com]

- 4. This compound(368-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 368-48-9 [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Calculation of 2-(Trifluoromethyl)pyridine Molecular Orbitals

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to analyze the molecular orbitals and electronic properties of 2-(Trifluoromethyl)pyridine. Understanding the electronic landscape of this molecule is crucial, as the potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity, binding affinity, and metabolic stability of parent compounds in medicinal and materials chemistry.

Core Concepts: Frontier Molecular Orbitals

The chemical behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher reactivity with electrophiles.

-

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity with nucleophiles.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide reliable predictions of these orbital energies and their spatial distributions.

Computational Methodology and Protocols

Quantum computational studies are essential for elucidating the electronic structure of molecules like this compound.[1] Density Functional Theory (DFT) has become a standard and effective method for calculating a wide range of molecular properties, including stability, charge transfer interactions, and transition states.[2]

Detailed Protocol for DFT Calculations

The following protocol outlines a standard workflow for the theoretical analysis of this compound, based on common practices in computational chemistry.[3][4]

-

Structure Optimization:

-

Objective: To find the most stable, lowest-energy three-dimensional conformation of the molecule.

-

Method: Geometry optimization is performed using a selected DFT functional and basis set. A common and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Software: The Gaussian suite of programs is a widely used tool for these calculations.[3][4]

-

-

Frequency Analysis:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Method: Vibrational frequency calculations are performed at the same level of theory used for optimization.

-

Validation: A stable structure will have no imaginary frequencies. The results can also be used to predict theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3]

-

-

Molecular Orbital and Electronic Property Analysis:

-

Objective: To calculate and visualize the frontier molecular orbitals and determine key electronic parameters.

-

Method: Using the optimized geometry, a single-point energy calculation is performed. From this, various properties are derived:

-

HOMO/LUMO Energies: The energy levels of the frontier orbitals are calculated to determine the HOMO-LUMO gap.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4]

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the intramolecular charge distribution.

-

Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

-

-

Data Presentation: Calculated Electronic Properties

The electronic properties of trifluoromethylpyridine isomers are highly dependent on the position of the CF₃ group. The following table summarizes key calculated electronic data for this compound and its isomers for comparative analysis.

| Property | This compound | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Method/Reference |

| pKa | 0.60 (Predicted) | 2.84 | 3.48 | [5] |

| Dipole Moment (Debye) | 4.34 | 3.53 | 1.15 | Calculated[5] |

| HOMO Energy (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | Calculation Dependent | Calculation Dependent | Calculation Dependent | B3LYP/6-311++G(d,p) |

Note: HOMO and LUMO energy values are highly sensitive to the chosen computational method and basis set. The table indicates that these values should be derived from specific calculations as described in the protocol.

Visualization of Computational Workflow

The logical flow from initial molecular input to final property analysis can be visualized as follows.

Caption: Workflow for theoretical molecular orbital calculations.

Conclusion

Theoretical calculations, primarily using DFT, are indispensable tools for the in-depth analysis of this compound. By following a systematic computational protocol involving geometry optimization, frequency analysis, and property calculation, researchers can gain profound insights into the molecule's electronic structure, stability, and reactivity. The determination of frontier molecular orbital energies and the visualization of electrostatic potential provide a rational basis for designing novel pharmaceuticals and advanced materials.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. journaleras.com [journaleras.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Stability and Reactivity of 2-(Trifluoromethyl)pyridine Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-(trifluoromethyl)pyridine in acidic environments. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the chemical properties of the pyridine (B92270) ring, impacting its basicity, metabolic stability, and susceptibility to chemical degradation.[1] This document summarizes the known chemical behavior of this compound under acidic stress, outlines detailed experimental protocols for stability testing, and discusses the implications for its use as a key building block in the development of pharmaceuticals and agrochemicals.

Introduction

The this compound scaffold is a privileged structural motif in modern chemistry, integral to a wide range of agrochemicals and pharmaceuticals.[2][3] The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4] Understanding the stability and reactivity of this key building block under acidic conditions is critical for drug development, formulation, and ensuring the shelf-life of active pharmaceutical ingredients (APIs) and agricultural products. Acidic environments are commonly encountered during synthesis, purification, formulation, and in physiological settings such as the stomach.

The strong electron-withdrawing effect of the trifluoromethyl group decreases the basicity of the pyridine nitrogen, making it a weaker base compared to pyridine itself.[5] This reduced basicity influences its protonation behavior in acidic media, which in turn affects its solubility, reactivity, and interaction with biological targets.

Chemical Stability and Reactivity in Acidic Media

While specific kinetic data for the degradation of this compound in acidic media is not extensively reported in publicly available literature, its stability can be inferred from the general principles of physical organic chemistry and studies on related fluorinated heterocyclic compounds.

The C-F bond is exceptionally strong, and the trifluoromethyl group is generally considered to be highly stable and resistant to chemical degradation.[6] However, under forcing acidic conditions (e.g., strong acids at elevated temperatures), hydrolysis of the trifluoromethyl group can potentially occur, although it is expected to be a slow process. The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes it susceptible to nucleophilic attack, though this is less prevalent in highly acidic media where the ring nitrogen is protonated.

One study on the herbicide flazasulfuron, which contains a trifluoromethylpyridine moiety, noted that it was readily decomposed under various conditions through an intramolecular nucleophilic aromatic substitution, a reaction triggered by the high electronegativity of the trifluoromethyl group.[5][7] This suggests that while the CF3 group itself is robust, it can influence the reactivity of the entire molecule.

Expected Reactivity under Acidic Conditions:

-

Protonation: The pyridine nitrogen will be protonated in acidic solutions, forming the corresponding pyridinium (B92312) salt. This increases water solubility and can alter the electronic properties of the ring.

-

Hydrolysis of the Trifluoromethyl Group: While highly resistant, forced conditions (e.g., concentrated acid, high temperature) could potentially lead to the slow hydrolysis of the -CF3 group to a carboxylic acid.

-

Ring Degradation: Significant degradation of the pyridine ring itself is not expected under typical acidic conditions used in pharmaceutical and agricultural applications. Extreme conditions, however, could lead to complex decomposition pathways.

Quantitative Data Summary

| Parameter | Expected Outcome under Acidic Conditions | Rationale |

| Degradation Rate | Low to Very Low | High strength of the C-F bond and general stability of the trifluoromethyl group.[6] |

| Primary Degradation Pathway | Protonation of the pyridine nitrogen. Potential for slow hydrolysis of the CF3 group under harsh conditions. | The basicity of the pyridine nitrogen facilitates protonation. The CF3 group is generally inert but can be susceptible to hydrolysis under forcing conditions. |

| Key Degradation Products | 2-(Trifluoromethyl)pyridinium salt. Potentially 2-pyridinecarboxylic acid under extreme conditions. | Protonation is a reversible acid-base reaction. Hydrolysis of the trifluoromethyl group would yield a carboxylic acid. |

Experimental Protocols for Stability and Reactivity Assessment

To rigorously assess the stability of this compound under acidic conditions, a forced degradation study is recommended.[8][9] Such studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10]

Forced Degradation Protocol for Acidic Hydrolysis

This protocol is designed to evaluate the stability of this compound in an acidic solution, in accordance with ICH guidelines.[8]

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization

-

Methanol (B129727) or acetonitrile (B52724) (HPLC grade) as a solvent

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector or LC-MS

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Acidic Stress:

-

To separate reaction vessels, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

-

The final concentration of the compound should be approximately 0.5 mg/mL.

-

Incubate the solutions at a controlled temperature, for example, 60°C, for a defined period (e.g., 24, 48, or 72 hours).[11]

-

-

Time-Point Sampling: Withdraw aliquots from each reaction vessel at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization: Immediately neutralize the acidic samples with an equivalent amount of the corresponding strength NaOH solution to stop the degradation process.[12]

-

Sample Analysis:

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a mobile phase of methanol and an ammonium (B1175870) acetate (B1210297) buffer (pH 4.2) in a 60:40 (v/v) ratio, with UV detection at 220 nm.[13]

-

-

Data Analysis:

-

Quantify the amount of remaining this compound at each time point.

-

Identify and quantify any degradation products formed.

-

Calculate the percentage of degradation. The target degradation is typically between 5-20% to ensure that the degradation products can be reliably detected.[8]

-

Visualization of Workflows and Pathways

Experimental Workflow for Acidic Stability Testing

The following diagram illustrates the workflow for the forced degradation study of this compound under acidic conditions.

Logical Relationship of Stability and Reactivity

This diagram shows the logical progression from the compound's intrinsic properties to its behavior under acidic stress.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. resolvemass.ca [resolvemass.ca]

- 9. rjptonline.org [rjptonline.org]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)pyridine, in particular, serves as a critical building block for a wide array of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing this valuable compound, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Direct C-H Trifluoromethylation of Pyridine (B92270)

Direct C-H functionalization represents an atom-economical approach to installing a trifluoromethyl group onto the pyridine ring. Recent advances have enabled regioselective trifluoromethylation at the C2 position, often leveraging the inherent electronic properties of the pyridine nucleus or employing directing group strategies.

One notable method involves the activation of pyridine as an N-methylpyridinium salt, followed by reaction with trifluoroacetic acid.[1][2] This strategy offers high regioselectivity for the C2 position.

General Workflow for Direct C-H Trifluoromethylation

Workflow for direct C-H trifluoromethylation of pyridine.

Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine[1][2]

-

N-Methylation of Pyridine: To a solution of pyridine (1.0 equiv) in a suitable solvent such as acetonitrile, add methyl iodide (1.1 equiv). Stir the mixture at room temperature for 12 hours. The resulting precipitate, N-methylpyridinium iodide, is filtered, washed with diethyl ether, and dried under vacuum.

-

Trifluoromethylation: In a sealed tube, combine N-methylpyridinium iodide (1.0 equiv), trifluoroacetic acid (2.0 equiv), and silver carbonate (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF). The reaction vessel is sealed and heated to 150 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

| Entry | Pyridine Derivative | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine | Ag₂CO₃ | DMF | 150 | 24 | 75 | [1][2] |

| 2 | 4-Phenylpyridine | Ag₂CO₃ | DMF | 150 | 24 | 82 | [1][2] |

| 3 | 4-Methoxypyridine | Ag₂CO₃ | DMF | 150 | 24 | 65 | [1][2] |

Trifluoromethylation of Pre-functionalized Pyridines

A widely employed and versatile strategy for the synthesis of this compound involves the cross-coupling of a 2-halopyridine with a trifluoromethyl source. 2-Iodo- and 2-bromopyridines are common starting materials due to their reactivity in transition metal-catalyzed reactions. The Ruppert-Prakash reagent (TMSCF₃) is a frequently used nucleophilic trifluoromethylating agent in these transformations, often in the presence of a copper catalyst.[3]

General Reaction Scheme

Copper-catalyzed trifluoromethylation of 2-halopyridines.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Iodopyridine[3]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-iodopyridine (B156620) (1.0 equiv), copper(I) iodide (10 mol%), and potassium fluoride (B91410) (2.0 equiv). The tube is evacuated and backfilled with argon three times.

-

Addition of Reagents: Anhydrous DMF is added, followed by the dropwise addition of trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) at room temperature.

-

Reaction and Work-up: The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling, the mixture is diluted with diethyl ether and filtered. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by distillation or flash column chromatography to yield this compound.

| Entry | 2-Halopyridine | CF₃ Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodopyridine | TMSCF₃ | CuI | KF | DMF | 80 | 95 | [3] |

| 2 | 2-Bromopyridine | TMSCF₃ | CuI | KF | DMF | 100 | 78 | [3] |

| 3 | 2-Chloropyridine | TMSCF₃ | CuI | KF | NMP | 120 | 45 | [3] |

Cyclization Reactions to Construct the Pyridine Ring

Building the trifluoromethyl-substituted pyridine ring from acyclic precursors is a powerful strategy that allows for the introduction of diverse substitution patterns. Key methods include the Kröhnke pyridine synthesis and transition metal-catalyzed [2+2+2] cycloadditions.

Kröhnke Pyridine Synthesis